molecular formula C6H6ClN3 B11918495 [1,2,4]Triazolo[1,5-a]pyridine hydrochloride

[1,2,4]Triazolo[1,5-a]pyridine hydrochloride

Cat. No.: B11918495
M. Wt: 155.58 g/mol
InChI Key: GNMIQBZZNJLRCW-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine hydrochloride is a high-value chemical scaffold extensively utilized in medicinal chemistry and pharmaceutical research. This fused aza-heterocyclic compound is a core structural motif in several therapeutically active agents and investigational compounds, functioning as a versatile pharmacophore. Its key research value lies in its application as a potent inhibitor for various enzymatic targets. Notably, derivatives of this scaffold have been identified as novel and potent α-glucosidase inhibitors, a key enzyme targeted for the management of Type 2 Diabetes Mellitus, with one study showing a specific compound exhibiting an IC₅₀ of 6.60 ± 0.09 µM, making it approximately 98-fold more potent than the standard drug acarbose . Furthermore, the triazolopyridine core is found in inhibitors targeting receptor tyrosine kinases like AXL, which are implicated in proliferative diseases such as cancer , and is also applied in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain-1 (PHD-1) inhibitors, which feature a novel monodentate binding interaction with the active site Fe²⁺ ion . The compound's utility extends to other areas, including serving as Janus kinase 1 (JAK1) inhibitors and RORγt inverse agonists . Modern synthetic protocols for this scaffold emphasize efficiency and green chemistry, employing methods such as microwave-mediated, catalyst-free synthesis and ultrasound irradiation to achieve high yields and reduced reaction times. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine;hydrochloride

InChI

InChI=1S/C6H5N3.ClH/c1-2-4-9-6(3-1)7-5-8-9;/h1-5H;1H

InChI Key

GNMIQBZZNJLRCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NN2C=C1.Cl

Origin of Product

United States

Preparation Methods

Cyclization of N-(Pyridin-2-yl)formamide Oxime

Functionalization and Salt Formation

Introduction of the Nitrile Group

8-Cyano derivatives are critical intermediates for further modifications. One approach involves the decomposition of oxadiazolyl-triazolopyridines . For example, heating 8-(1,3,4-oxadiazol-2-yl)-[1,triazolo[1,5-a]pyridine at 200°C eliminates carbon dioxide and ammonia, yielding the 8-cyano analog. Alternative routes include nucleophilic substitution of 8-halo derivatives with cyanide sources (e.g., CuCN in DMF).

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt typically involves treatingtriazolo[1,5-a]pyridine with hydrochloric acid in a polar solvent (e.g., ethanol or water). The reaction proceeds via protonation of the triazole nitrogen, followed by crystallization. For instance, dissolving triazolo[1,5-a]pyridine in ethanol and adding concentrated HCl (1 equiv) at 0°C yields the hydrochloride salt with >95% purity.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates, while protic solvents (e.g., ethanol) favor salt formation. Catalytic systems, such as Pd(OAc)₂ (10 mol%), accelerate coupling reactions involving aminopyridines and carbonyl compounds.

Temperature and Time Dependence

Thermal conditions must balance reactivity and decomposition risks. Cyclization reactions typically require 1–4 hours at 150–200°C, whereas salt formation occurs rapidly at ambient or低温 conditions. Prolonged heating of intermediates (e.g., oxadiazolyl derivatives) above 200°C risks side reactions, including nitrile oxidation.

Analytical and Purification Techniques

Characterization of Intermediates

Key intermediates are validated via ¹H/¹³C NMR and HRMS . For example, the oxadiazolyl intermediate 8-(1,3,4-oxadiazol-2-yl)-triazolo[1,5-a]pyridine exhibits characteristic NMR signals at δ 8.9 ppm (triazole H) and δ 7.2–8.1 ppm (pyridine H).

Purification of Hydrochloride Salt

Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials. The final product is isolated via vacuum filtration and dried under reduced pressure. Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient), with typical retention times of 6–8 minutes.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization in PPA80–85>90High efficiencyHarsh conditions
Heterocyclization46–7285–90Functional group toleranceModerate yields
Salt formation (HCl)>95>95Simple protocolRequires strict stoichiometry

Chemical Reactions Analysis

Microwave-Mediated Tandem Reaction

A catalyst-free synthesis under microwave irradiation uses enaminonitriles and benzohydrazides (2024, ). The reaction proceeds via:

  • Transamidation : Formation of intermediate A by replacing dimethylamine.

  • Nucleophilic Addition : Attack of the nitrile group by a nitrogen lone pair to form intermediate B .

  • Condensation and Cyclization : Intermediate C undergoes dehydration to yield the triazolo pyridine core.

  • Conditions : 100–120°C, 15–30 min, solvent-free.

  • Yields : 72–93% across 24 substrates, with electron-withdrawing groups (e.g., -NO₂, -CF₃) enhancing reactivity .

Copper-Catalyzed Oxidative Coupling

Ueda and Nagasawa (2009) developed a CuBr-catalyzed method using 2-aminopyridines and nitriles :

  • Mechanism : Sequential N–C and N–N bond formation under air.

  • Scope : Tolerates aryl, alkyl, and heteroaryl nitriles.

  • Yields : 65–85% for 15 derivatives .

PIFA-Mediated Intramolecular Annulation

Zheng et al. (2014) achieved direct N–N bond formation using N-(pyridin-2-yl)benzimidamides and phenyliodine bis(trifluoroacetate) (PIFA) :

  • Conditions : CH₂Cl₂, 0°C to RT, 10–30 min.

  • Yields : 80–92% for 18 substrates, including halogenated and methoxy-substituted derivatives .

I₂/KI Oxidative Cyclization

Song et al. (2015) reported a metal-free method using iodine and potassium iodide :

  • Substrates : N-Arylamidines.

  • Yields : 75–89% with excellent functional group tolerance (-Br, -OMe, -CO₂Et) .

Comparative Analysis of Synthetic Methods

Method Catalyst/Additive Conditions Yield Range Key Advantages
Microwave-mediated NoneSolvent-free, 100–120°C72–93%Eco-friendly, rapid, high atom economy
CuBr-catalyzed CuBrAir, 80°C65–85%Broad nitrile scope
PIFA-mediated PIFACH₂Cl₂, RT80–92%Mild conditions, no metal
I₂/KI oxidative I₂/KIDMSO, 80°C75–89%Scalable, low-cost reagents

Mechanistic Insights

The triazolo pyridine core undergoes nucleophilic additions at the C3 position due to electron deficiency from the fused triazole ring. For example:

  • SNAr Reactions : Li et al. (2022) demonstrated nucleophilic aromatic substitution (SNAr) with 2-fluoropyridines and 3-aminoisoxazoles, followed by Boulton-Katritzky rearrangement to form polysubstituted derivatives (yields: 68–86%) .

Scientific Research Applications

Anticancer Applications

AXL Receptor Tyrosine Kinase Inhibition

  • [1,2,4]Triazolo[1,5-a]pyridine derivatives have been shown to inhibit AXL receptor tyrosine kinase function. This inhibition is particularly relevant in the treatment of various cancers such as colon, breast, lung, and gastric cancers. The AXL receptor is implicated in tumor progression and metastasis, making these compounds potential candidates for cancer therapy .

Case Study: In Vivo Efficacy

  • A study demonstrated that specific derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibited potent anti-tumor activity in mouse models. The compounds were administered at varying doses to evaluate their efficacy in reducing tumor size and improving survival rates .

Antiviral Activity

Inhibition of HIV-1 Reverse Transcriptase

  • Research indicates that [1,2,4]triazolo[1,5-a]pyridine derivatives can act as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H activity. These compounds were developed through structural optimization and showed effectiveness against HIV-1 strains without affecting the polymerase activity of reverse transcriptase .

Case Study: Structural Optimization

  • A multi-step structural exploration led to the identification of catechol derivatives that inhibited RNase H function in low micromolar concentrations. Molecular modeling suggested key interactions with an allosteric site on the enzyme, paving the way for future drug development .

Anti-Influenza Activity

Disruption of Viral Polymerase Interaction

  • Compounds based on the [1,2,4]triazolo[1,5-a]pyridine scaffold have been synthesized to target the PA-PB1 interface of influenza A virus polymerase. These compounds demonstrated significant antiviral activity by disrupting essential protein-protein interactions necessary for viral replication .

Case Study: ELISA-Based Assays

  • In vitro assays confirmed that these compounds effectively inhibited the interaction between PA and PB1 subunits of the influenza polymerase complex. Plaque reduction assays further validated their antiviral efficacy against influenza strains .

Other Therapeutic Applications

Anti-inflammatory and Immunomodulatory Effects

  • Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyridine derivatives as RORγt inverse agonists. These compounds showed promise in modulating immune responses by inhibiting IL-17A production in cytokine expression models. This suggests potential applications in autoimmune diseases and inflammatory conditions .

Pharmacokinetic Profiles

  • Compounds derived from this scaffold have been evaluated for their pharmacokinetic properties. For instance, certain derivatives exhibited favorable absorption and metabolic stability profiles in preclinical studies, indicating their viability for further development as therapeutic agents .

Summary Table of Applications

Application Area Description Key Findings
Cancer Therapy Inhibition of AXL receptor tyrosine kinaseEffective against multiple cancer types; demonstrated tumor growth inhibition in vivo studies .
Antiviral Treatment Inhibition of HIV-1 reverse transcriptaseIdentified catechol derivatives effective against HIV-1; low micromolar inhibition without affecting polymerase activity .
Influenza Treatment Disruption of influenza virus polymerase interactionsCompounds showed significant antiviral activity by inhibiting PA-PB1 interactions .
Immunomodulation RORγt inverse agonists with anti-inflammatory propertiesPromising results in modulating IL-17A production; potential applications in autoimmune diseases .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of triazolo-fused compounds are highly dependent on ring arrangement and substituents. Key structural analogues include:

Compound Name Core Structure Key Substituents Impact on Properties
[1,2,4]Triazolo[1,5-a]pyrimidine Triazole + pyrimidine Variable (e.g., Cl, CH₃, NH₂) Enhanced herbicidal activity
[1,2,3]Triazolo[1,5-a]pyridine Triazole (1,2,3-position) + pyridine Halogens, aryl groups Altered reactivity in cycloadditions
4,5-Dihydro[1,2,4]triazolo[1,5-a]quinazoline Partially saturated quinazoline Alkyl, benzyl Reduced aromaticity; modified bioavailability
Pyrazolo[1,5-a]pyrimidine Pyrazole + pyrimidine Methyl, phenyl Distinct antimicrobial profiles

Key Observations :

  • Halogenation : Bromo or chloro substituents (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyridine) improve binding affinity in enzyme inhibition but may increase toxicity .
  • Aromatic vs. Saturated Systems : Fully aromatic systems (e.g., [1,2,4]triazolo[1,5-a]pyridine) exhibit stronger π-π interactions in drug-receptor binding compared to dihydro derivatives .

Comparison :

  • Microwave synthesis avoids toxic catalysts and achieves higher yields (>90%) for [1,2,4]triazolo[1,5-a]pyridine .
  • Traditional methods (e.g., LiAlH₄ reduction) require harsh conditions and generate stoichiometric waste .

Insights :

  • Brominated compounds (e.g., 6-bromo derivatives) are generally safer for lab-scale applications .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of [1,2,4]triazolo[1,5-a]pyridine derivatives primarily stems from their ability to interact with various biological targets. Notably:

  • RORγt Inhibition : Compounds derived from this scaffold have been shown to inhibit the RORγt transcription factor, which plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A. For instance, compound 5a demonstrated an IC50 of 130 nM against IL-17A production in human whole blood assays, indicating significant anti-inflammatory potential .
  • AXL Receptor Tyrosine Kinase : These compounds also exhibit inhibitory effects on AXL receptor tyrosine kinase, which is implicated in various cancers. The inhibition of AXL has therapeutic implications in treating proliferative conditions such as cancer .
  • HIV-1 RNase H Inhibition : Recent studies have identified derivatives that inhibit the RNase H function of HIV-1 reverse transcriptase. This mechanism offers a novel approach to developing antiviral agents against HIV .

In Vitro Studies

A series of studies have evaluated the anti-tumor and anti-inflammatory activities of [1,2,4]triazolo[1,5-a]pyridine derivatives:

  • Anti-Tumor Activity : In vitro testing against various cancer cell lines (HT-1080 and Bel-7402) revealed that certain derivatives exhibit potent anti-tumor activity. For example, compound 19 showed IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines respectively .
  • Cytokine Modulation : The ability of these compounds to modulate cytokine production was assessed using mouse models. Compound 5a was effective in reducing IL-17A levels in a dose-dependent manner following administration prior to cytokine induction .

Pharmacokinetics

The pharmacokinetic profiles of selected compounds were analyzed through mouse studies:

Compoundt1/2 (h)BA (%)AUC p.o. (nM h)CL/CLu (L h–1 kg–1)Vd ss (L/kg)
10.7484902.0/461.6
3a1.2478401.1/5.30.77
4f1.111023001.1/4.51.1
5a3.6120150000.15/1.10.80

This table summarizes key pharmacokinetic parameters indicating that compound 5a possesses superior bioavailability and longer half-life compared to others tested .

Case Studies

Several case studies highlight the therapeutic applications of [1,2,4]triazolo[1,5-a]pyridine derivatives:

  • Case Study on Inflammatory Diseases : In a study evaluating the efficacy of compound 5a , it was administered in a model simulating autoimmune conditions characterized by elevated IL-17A levels. Results indicated significant reductions in inflammatory markers post-treatment, suggesting potential for clinical application in autoimmune disorders .
  • Cancer Treatment Exploration : Another study focused on the anti-cancer properties where derivatives were tested against multiple tumor types, showing promising results that warrant further investigation into their use as chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for [1,2,4]triazolo[1,5-a]pyridine hydrochloride and its derivatives?

Methodological Answer: The synthesis typically involves cyclization strategies. A common approach is the one-pot reaction starting with 4-chloropyridin-2-amine, which reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. Subsequent treatment with hydroxylamine hydrochloride and cyclization using trifluoroacetic anhydride (TFAA) yields the triazolopyridine core . For hydrochlorides, the final product is precipitated using HCl-saturated solvents. Key steps include pH control during cyclization and purification via recrystallization from ethanol/water mixtures .

Q. How is structural characterization performed for [1,2,4]triazolo[1,5-a]pyridine derivatives?

Methodological Answer: Characterization relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and substituent positions (e.g., distinguishing between C-5 and C-7 bromination) .
  • HPLC-MS : Validates purity (>95%) and molecular weight, particularly for intermediates like 7-bromo derivatives (e.g., [M+H]+^+ peak at m/z 198.02) .
  • Elemental Analysis : Confirms empirical formulas (e.g., C6_6H4_4BrN3_3 for 7-bromo derivatives) .

Q. What purification techniques are optimal for lab-scale synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) for intermediates .
  • Recrystallization : Ethanol or acetonitrile are preferred for hydrochlorides due to solubility differences between product and unreacted starting materials .
  • Preparative HPLC : Critical for separating isomers (e.g., 6- vs. 8-substituted derivatives) with C18 columns and 0.1% TFA in water/acetonitrile mobile phases .

Advanced Research Questions

Q. How can functionalization at the 7-position be optimized for pharmacological applications?

Methodological Answer: 7-Bromo derivatives (e.g., 7-bromo-[1,2,4]triazolo[1,5-a]pyridine) serve as key intermediates. Palladium-catalyzed cross-coupling with zinc cyanide introduces nitrile groups for enzyme inhibitor development (e.g., JAK1/JAK2 inhibitors). Reaction conditions:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)
  • Solvent: DMF at 110°C for 12 hours
  • Yield: 65–88% after preparative HPLC .

Q. What mechanisms explain contradictory yields in cyclization reactions?

Methodological Answer: Discrepancies arise from:

  • Oxidizer Choice : NaOCl vs. MnO2_2 affects cyclization efficiency. MnO2_2 provides higher yields (75%) but requires anhydrous conditions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions with electron-deficient olefins .
  • Temperature Control : Cyclization above 80°C accelerates decomposition; microwave-assisted synthesis at 60°C improves reproducibility .

Q. How are biological activities (e.g., antimicrobial) evaluated for triazolopyridine derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Antibacterial : MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
    • Antifungal : Agar diffusion against C. albicans with fluconazole as a control .
  • Enzyme Inhibition : JAK1/2 inhibition is measured via ADP-Glo™ kinase assays, with IC50_{50} values calculated using nonlinear regression .

Q. What analytical methods resolve data contradictions in substituent effects on reactivity?

Methodological Answer:

  • DFT Calculations : Compare HOMO/LUMO energies of substituents (e.g., electron-withdrawing Br vs. electron-donating NH2_2) to predict reactivity in SNAr reactions .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., amine deprotonation in cyclization) .

Q. How can computational modeling guide the design of triazolopyridine-based enzyme inhibitors?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with JAK2’s ATP-binding pocket (PDB: 4C61). Focus on hydrogen bonding with Glu930 and hydrophobic contacts with Leu855 .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) for derivatives with 7-CN or 7-NH2_2 substituents .

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